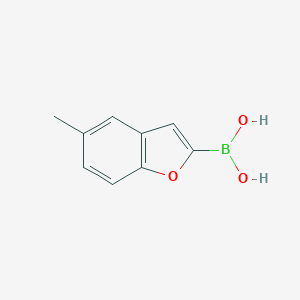

(5-Methylbenzofuran-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(5-methyl-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEHWPXLYXXAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576774 | |

| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143381-72-0 | |

| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methylbenzofuran-2-yl)boronic acid: Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

(5-Methylbenzofuran-2-yl)boronic acid is a versatile building block in organic synthesis, particularly valued for its role in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols relevant to drug discovery and development.

Core Chemical Properties

This compound is a white to off-white solid. While specific, experimentally determined physical properties such as melting and boiling points are not consistently reported across public sources, the fundamental properties are well-established.

| Property | Value | Source |

| Molecular Formula | C₉H₉BO₃ | [1] |

| Molecular Weight | 175.98 g/mol | [1] |

| CAS Number | 1239617-90-3, 143381-72-0 | [2] |

| Purity | ≥98% | [1] |

Solubility and Stability:

Arylboronic acids generally exhibit moderate solubility in organic solvents. Phenylboronic acid, a related compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] It is anticipated that this compound follows a similar trend.

The stability of boronic acids is a critical consideration for their storage and handling. They are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. To ensure long-term stability, it is recommended to store this compound in a cool, dry place under an inert atmosphere.[5]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from the commercially available 5-methylbenzofuran. A common and effective method involves a lithiation-borylation sequence.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.[6]

Materials:

-

5-Methylbenzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dry ice/acetone bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Lithiation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-methylbenzofuran (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Borylation:

-

To the cooled solution, slowly add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Extraction:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~2).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x ).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

Purification Protocol

Purification of the crude product is essential to remove residual starting materials and byproducts. Recrystallization is a common and effective method for purifying arylboronic acids.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Key Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[7] This reaction is widely used in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup:

-

In a Schlenk flask, combine this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and degassed water.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

-

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Caption: Synthetic workflow for this compound.

References

- 1. biocompare.com [biocompare.com]

- 2. parchem.com [parchem.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of (5-Methylbenzofuran-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylbenzofuran-2-yl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized as a key intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its structural motif is of significant interest in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a viable synthetic route to this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. The synthesis is presented as a two-step process, commencing with the preparation of 5-methylbenzofuran from commercially available starting materials, followed by its conversion to the target boronic acid via a directed ortho-metalation and borylation sequence.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in biologically active natural products and synthetic pharmaceuticals. The introduction of a boronic acid moiety at the 2-position of the benzofuran scaffold provides a versatile handle for the construction of complex molecular architectures through carbon-carbon bond formation. Specifically, this compound serves as a crucial precursor for the synthesis of a wide range of substituted benzofurans, which are being investigated for various therapeutic applications. Boronic acids and their derivatives are recognized for their stability, low toxicity, and diverse reactivity, making them indispensable tools in modern drug discovery.[1]

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in two main steps. The first step involves the synthesis of the 5-methylbenzofuran core, which can be accomplished through various reported methods. A common approach involves the reaction of a substituted phenol with a suitable three-carbon synthon. The second, and key, step is the regioselective introduction of the boronic acid group at the 2-position of the 5-methylbenzofuran ring. This is typically achieved through a directed ortho-metalation (lithiation) followed by quenching the resulting organolithium species with a borate ester.

Experimental Protocols

Step 1: Synthesis of 5-Methylbenzofuran

A plausible and frequently utilized method for the synthesis of substituted benzofurans involves the reaction of a phenol with a propargyl halide followed by cyclization. This protocol is adapted from general procedures for benzofuran synthesis.

Reaction Scheme:

Materials and Reagents:

-

p-Cresol

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

O-Alkylation: To a solution of p-cresol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. To this suspension, add propargyl bromide (1.2 eq) dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude propargyl ether intermediate.

-

Cyclization: The crude propargyl ether is then subjected to cyclization. While several methods exist, a common approach is thermal or base-catalyzed cyclization. For this, the intermediate can be heated in a high-boiling solvent such as N,N-dimethylformamide (DMF) or treated with a base to induce cyclization.

-

Purification: The resulting 5-methylbenzofuran is then purified by column chromatography on silica gel to yield the pure product.

Step 2: Synthesis of this compound

This step involves the directed ortho-metalation of 5-methylbenzofuran at the C2 position, which is the most acidic proton on the furan ring, followed by borylation.

Reaction Scheme:

Materials and Reagents:

-

5-Methylbenzofuran

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Aqueous hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Lithiation: Dissolve 5-methylbenzofuran (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, slowly add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: To the resulting solution of the 2-lithio-5-methylbenzofuran, add triisopropyl borate (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl (1 M) until the solution is acidic (pH ~2-3). Extract the mixture with ethyl acetate (3 x). Combine the organic layers and wash with water and brine.

-

Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Stoichiometry for the Synthesis of this compound

| Step | Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 1 | 5-Methylbenzofuran Synthesis | ||

| p-Cresol | 108.14 | 1.0 | |

| Propargyl bromide | 118.96 | 1.2 | |

| Potassium carbonate | 138.21 | 1.5 | |

| 2 | This compound Synthesis | ||

| 5-Methylbenzofuran | 132.16 | 1.0 | |

| n-Butyllithium | 64.06 | 1.1 | |

| Triisopropyl borate | 188.08 | 1.2 |

Table 2: Product Characterization and Yield

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 5-Methylbenzofuran | C₉H₈O | 132.16 | 60-80 | >95 |

| This compound | C₉H₉BO₃ | 175.98 | 70-90 | ≥98[2] |

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the methyl group protons, and a broad singlet for the hydroxyl protons of the boronic acid group. |

| ¹³C NMR | Resonances for the carbon atoms of the benzofuran skeleton, including the carbon bearing the boron atom, and the methyl group carbon. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight. |

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the key chemical transformations involved in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a highly valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, where it serves as a versatile coupling partner to introduce the 5-methylbenzofuran moiety into a target molecule. This reaction is widely employed for the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in many biologically active compounds and approved drugs.[1][3] The benzofuran core itself is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ability to readily synthesize and functionalize molecules using this compound makes it an important tool for the development of new therapeutic agents.[4][5]

Conclusion

This technical guide outlines a robust and efficient two-step synthesis for this compound, a key intermediate for drug discovery and organic synthesis. The described protocols, based on well-established synthetic methodologies, provide a clear pathway for researchers and scientists to access this valuable compound. The provided data and workflow diagrams offer a comprehensive resource for the planning and execution of this synthesis. The versatility of this compound in Suzuki-Miyaura coupling reactions underscores its importance in the construction of novel and complex molecular entities with potential therapeutic applications.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 5. atlantis-press.com [atlantis-press.com]

(5-Methylbenzofuran-2-yl)boronic acid molecular weight and formula

An In-depth Technical Guide on (5-Methylbenzofuran-2-yl)boronic acid

This technical guide provides essential information regarding this compound, a valuable reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines the compound's core physicochemical properties and provides context for its application.

Core Properties

This compound is a member of the benzofuran and boronic acid families of organic compounds. These compounds are particularly significant as building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H9BO3 |

| Molecular Weight | 175.98 g/mol |

| Purity | ≥98% |

Structural and Relational Information

The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers.

Caption: Relationship between the chemical name, molecular formula, and molecular weight.

Applications in Synthesis

Benzofuran derivatives and aryl boronic acids are extensively used in the synthesis of complex organic molecules, including biologically active compounds.[1][2] Palladium-catalyzed reactions, in particular, are a cornerstone of modern synthetic chemistry, allowing for the construction of intricate molecular frameworks.[2][3] While specific experimental protocols for this compound are proprietary to various research and commercial entities, a general procedure for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid is provided below for illustrative purposes.

Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol and may require optimization for specific substrates.

-

Reaction Setup: In a suitable reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1 to 1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

-

Solvent and Base: Add a solvent system, such as a mixture of toluene and water, and a base (e.g., K2CO3, Na2CO3, or K3PO4, 2.0 to 3.0 equivalents).

-

Reaction Conditions: The reaction mixture is typically degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, with the temperature depending on the specific reactants.

-

Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated.

-

Purification: The crude product is then purified, typically by column chromatography, to yield the desired coupled product.

References

Spectroscopic and Biological Insights into (5-Methylbenzofuran-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (5-Methylbenzofuran-2-yl)boronic acid, a versatile building block in medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed experimental protocols for its synthesis and analysis, alongside a discussion of its potential biological relevance, visualized through a representative signaling pathway.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of NMR, mass spectrometry, and infrared spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 (broad s) | s | 2H | B(OH)₂ |

| ~7.55 | s | 1H | H-4 |

| ~7.40 | d, J ≈ 8.5 Hz | 1H | H-7 |

| ~7.15 | d, J ≈ 8.5 Hz | 1H | H-6 |

| ~7.10 | s | 1H | H-3 |

| ~2.40 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-7a |

| ~155 | C-2 |

| ~132 | C-5 |

| ~129 | C-3a |

| ~126 | C-7 |

| ~122 | C-6 |

| ~111 | C-4 |

| ~110 | C-3 |

| ~21 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 158 | [M - H₂O]⁺ |

| 130 | [M - H₂O - CO]⁺ |

| 115 | [C₉H₇]⁺ |

| 102 | [C₈H₆]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Broad | O-H stretch (boronic acid) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Methyl C-H stretch |

| ~1610, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O-C stretch (furan ring) |

| ~810 | Strong | C-H out-of-plane bend |

Experimental Protocols

The following protocols provide standardized methods for the synthesis and spectroscopic analysis of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of benzofuran-2-ylboronic acids.

Materials:

-

5-Methylbenzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-methylbenzofuran (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a ~5-10 mg sample of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (EI):

-

Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the resulting fragmentation pattern.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Biological Significance and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Boronic acids are also a well-established class of pharmacophores, known for their ability to reversibly bind to serine proteases and other enzymes. The combination of these two moieties in this compound suggests its potential as a modulator of various signaling pathways implicated in disease.

For instance, many benzofuran-containing compounds have been shown to inhibit pro-inflammatory pathways. A hypothetical mechanism of action could involve the inhibition of key signaling molecules such as Mitogen-Activated Protein Kinases (MAPKs), which play a crucial role in inflammation and cellular stress responses.

Below is a conceptual diagram illustrating a potential signaling pathway that could be targeted by this compound.

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. The predicted spectroscopic data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds. Further investigation into its interactions with specific biological targets is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Spectroscopy of (5-Methylbenzofuran-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Methylbenzofuran-2-yl)boronic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this guide focuses on a theoretical prediction of the NMR spectra based on the analysis of its structural components: the 5-methylbenzofuran moiety and the 2-boronic acid group. This guide also outlines a general experimental protocol for the acquisition of NMR spectra for arylboronic acids and presents a logical workflow for such an analysis.

Predicted NMR Data

The chemical structure of this compound consists of a benzofuran core with a methyl group at the 5-position and a boronic acid group at the 2-position. The predicted ¹H and ¹³C NMR chemical shifts are summarized below. These predictions are based on the known spectral data of benzofuran, the substituent effects of the methyl and boronic acid groups, and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 7.0 - 7.2 | s | - |

| H4 | 7.3 - 7.5 | d | ~8.5 |

| H6 | 7.1 - 7.3 | d | ~8.5 |

| H7 | 7.5 - 7.7 | s | - |

| CH₃ (at C5) | 2.4 - 2.6 | s | - |

| B(OH)₂ | 5.0 - 7.0 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C3 | 110 - 115 |

| C3a | 128 - 132 |

| C4 | 125 - 130 |

| C5 | 135 - 140 |

| C6 | 120 - 125 |

| C7 | 110 - 115 |

| C7a | 150 - 155 |

| CH₃ (at C5) | 20 - 25 |

Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

Experimental Protocols

The acquisition of high-quality NMR spectra for arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad and poorly resolved signals. The following is a general protocol designed to minimize these issues.

Sample Preparation:

-

Solvent Selection: Deuterated methanol (CD₃OD) is often a good choice as it can help to break up the oligomeric structures of boronic acids. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of CDCl₃ with a small amount of a polar solvent.

-

Concentration: Prepare a sample with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Additives: In some cases, the addition of a small amount of a Lewis base, such as pyridine-d₅, can help to sharpen the signals by forming a more stable adduct.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that covers the range of 0 to 12 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Spectral Width: Set a spectral width that covers the range of 0 to 180 ppm.

-

Number of Scans: A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

Caption: Logical workflow for NMR analysis.

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of (5-Methylbenzofuran-2-yl)boronic acid

For Immediate Release

In the intricate landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. (5-Methylbenzofuran-2-yl)boronic acid, a key building block in medicinal chemistry, presents unique challenges and opportunities in its analytical characterization. This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering detailed experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

This compound, with a molecular weight of 175.98 g/mol and a chemical formula of C9H9BO3, is amenable to analysis by various mass spectrometry techniques.[1] The choice of ionization method is critical due to the inherent nature of boronic acids to undergo dehydration and form cyclic anhydrides (boroxines), which can complicate spectral interpretation. This guide explores the application of Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, providing a robust framework for its analysis.

Predicted Mass Spectrometry Data

| Ion Species | Predicted m/z (Positive Mode ESI) | Predicted m/z (Negative Mode ESI) | Predicted m/z (EI after Derivatization) |

| Parent Molecule | |||

| [M+H]+ | 177.07 | - | - |

| [M+Na]+ | 199.05 | - | - |

| [M-H]- | - | 175.05 | - |

| Key Fragments | |||

| Loss of H2O from [M+H]+ | 159.06 | - | - |

| Loss of B(OH)2 from [M+H]+ | 132.06 | - | - |

| 5-Methylbenzofuran radical cation | - | - | 131.05 |

| Loss of CO from benzofuran moiety | - | - | 103.05 |

| Tropylium-like ion | - | - | 91.05 |

Experimental Protocols

To ensure reliable and reproducible results, the following detailed experimental protocols for ESI-MS and GC-MS analysis are provided.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

This protocol is designed for the direct analysis of this compound, providing soft ionization to minimize fragmentation and observe the molecular ion.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 1:1 v/v).

-

For positive ion mode, add 0.1% formic acid to the final solution to promote protonation.

-

For negative ion mode, add 0.1% ammonium hydroxide to facilitate deprotonation.

2. Instrumentation and Analysis:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizing Gas (N2) Pressure: 30 - 40 psi.

-

Drying Gas (N2) Flow: 5 - 10 L/min.

-

Drying Gas Temperature: 250 - 350 °C.

-

Mass Range: m/z 50 - 500.

-

Data Acquisition: Acquire data in full scan mode to identify the molecular ion and any adducts. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Protocol

For GC-MS analysis, derivatization is mandatory to increase the volatility and thermal stability of the boronic acid. Silylation is a common and effective method.

1. Derivatization Procedure:

-

In a clean, dry vial, dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

2. Instrumentation and Analysis:

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Injector Temperature: 250 - 280 °C.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Maintain 280°C for 5 minutes.

-

-

Mass Range: m/z 40 - 550.

-

Data Acquisition: Acquire data in full scan mode to obtain the fragmentation pattern of the derivatized analyte.

Visualizing Analytical Pathways

To further clarify the analytical processes, the following diagrams illustrate the experimental workflow and a plausible fragmentation pathway.

This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided protocols and predictive data will aid researchers in the efficient and accurate characterization of this important chemical entity, thereby accelerating the drug discovery and development pipeline. The principles and methodologies outlined are also broadly applicable to the analysis of other novel arylboronic acids.

References

A Technical Guide to the Stability and Storage of (5-Methylbenzofuran-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core stability considerations and recommended storage conditions for (5-Methylbenzofuran-2-yl)boronic acid. Understanding these parameters is critical for ensuring the compound's integrity, maximizing its shelf-life, and achieving reproducible results in research and development applications, particularly in cross-coupling reactions.

Core Concepts in Boronic Acid Stability

This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary factors influencing its stability are moisture, air (oxygen), temperature, and pH. The two main degradation mechanisms are protodeboronation and oxidation.

-

Protodeboronation: This is a significant degradation pathway where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process, which converts the boronic acid into 5-methylbenzofuran, can be catalyzed by aqueous or acidic conditions.[2] Both acidic and basic environments can accelerate this decomposition.[1][3]

-

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and phenolic byproducts.[1][4] This process is often mediated by exposure to atmospheric oxygen and can be accelerated by reactive oxygen species.[5] Storing the compound under an inert atmosphere is a key preventative measure.[1]

-

Trimerization (Anhydride Formation): In the solid state, boronic acids can dehydrate to form cyclic anhydrides known as boroxines. This process is typically reversible upon exposure to water but can affect the compound's solubility and reactivity if not properly managed.

Quantitative Data: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2°C to 8°C) | To slow down the rate of chemical degradation.[6][7] |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen.[1][6] |

| Moisture | Store in a dry, tightly sealed container | To prevent hydrolysis and protodeboronation.[1][8] |

| Light | Protect from light | To prevent potential light-induced degradation. |

| Incompatibilities | Strong oxidizing agents, strong acids | These materials can accelerate decomposition pathways.[1][8] |

Experimental Protocols for Stability Assessment

Assessing the stability of this compound is essential for quality control and ensuring its suitability for sensitive applications. The following are generalized experimental protocols that can be adapted to monitor the compound's purity over time under various stress conditions.

3.1. Stability-Indicating HPLC Method

-

Objective: To quantify the purity of this compound and detect the formation of degradation products (e.g., 5-methylbenzofuran via protodeboronation).

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the benzofuran chromophore (e.g., 254 nm or 280 nm).

-

Procedure:

-

Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol).

-

Aliquot the solution into several vials.

-

Subject the vials to different stress conditions (e.g., elevated temperature, exposure to air vs. nitrogen, addition of water).

-

At specified time points, inject samples onto the HPLC system.

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

-

3.2. ¹H NMR Spectroscopy for Degradation Monitoring

-

Objective: To qualitatively and semi-quantitatively observe the degradation of the boronic acid and identify degradation products.

-

Methodology:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CD₃OD).

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).

-

Subject the NMR tube to the desired stress condition (e.g., add a drop of D₂O, expose to air, or heat).

-

Acquire subsequent spectra at various time intervals.

-

Monitor the disappearance of characteristic signals for the starting material and the emergence of new signals, such as those for 5-methylbenzofuran.

-

-

Visualizations

Caption: Key degradation pathways for this compound.

Caption: Workflow for optimal handling and storage to maintain compound integrity.

References

- 1. benchchem.com [benchchem.com]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.pt [fishersci.pt]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Commercial Availability and Synthetic Utility of (5-Methylbenzofuran-2-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylbenzofuran-2-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structural motif, the 5-methylbenzofuran core, is present in various biologically active compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed, plausible experimental protocol for its synthesis based on established methodologies for analogous compounds, and its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

This compound is commercially available from several suppliers. The following tables summarize the available quantitative data for the boronic acid and its key precursor, 5-methylbenzofuran.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |

| Aladdin Scientific | M190914-100mg | ≥98% | 100 mg | $161.90 | 1239617-90-3 |

| Parchem | - | - | Bulk | Inquiry | 1239617-90-3 |

| Laibo Chem | - | - | 100 mg, 250 mg | Inquiry | - |

| ChemUniverse | P88239 | - | Bulk | Inquiry | - |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉BO₃ | Aladdin Scientific[1] |

| Molecular Weight | 175.98 g/mol | Aladdin Scientific[1] |

| Purity | ≥98% | Aladdin Scientific[1] |

Table 3: Commercial Suppliers of 5-Methylbenzofuran (Starting Material)

| Supplier | CAS Number | Purity |

| Molbase | 18441-43-5 | 98% - 99% |

| CyclicPharma | 18441-43-5 | >98% |

| Key Organics | 18441-43-5 | - |

| Parchem | 99595-47-8 | - |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar benzofuran-2-ylboronic acids due to the absence of a specific published synthesis for the 5-methyl derivative.

Protocol 1: Synthesis of this compound

This protocol is based on the lithiation of a benzofuran derivative followed by quenching with a borate ester.

Materials:

-

5-Methylbenzofuran

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 5-methylbenzofuran (1.0 equivalent). The flask is sealed with a septum and purged with argon or nitrogen.

-

Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of 2 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling using this compound

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

-

Argon or Nitrogen gas supply

-

Standard reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

-

Reaction Setup: To a reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: The vessel is evacuated and backfilled with argon or nitrogen three times.

-

Solvent Addition: The degassed solvent(s) are added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Synthesis workflow for this compound.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

References

An In-depth Technical Guide to the Reactivity of the Benzofuran Moiety in Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic therapeutic agents, exhibiting a wide array of biological activities.[1] When functionalized with a boronic acid group, the resulting benzofuran boronic acids become powerful building blocks in synthetic chemistry, particularly for the construction of complex molecules in drug discovery programs.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of benzofuran boronic acids, with a focus on their utility in cross-coupling reactions and their stability considerations.

Synthesis of Benzofuran Boronic Acids

The synthesis of aryl and heteroaryl boronic acids can be achieved through several established methods. While direct C-H borylation of benzofurans is possible, more common laboratory-scale syntheses involve the borylation of a pre-functionalized benzofuran.

A prevalent method involves the generation of an organometallic intermediate from a halogenated benzofuran (e.g., 2-bromobenzofuran), followed by trapping with a trialkyl borate ester. This can be achieved via lithium-halogen exchange at low temperatures or through the formation of a Grignard reagent. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.[3]

Logical Workflow for Aryl Boronic Acid Synthesis:

References

Methodological & Application

Application Notes and Protocols for (5-Methylbenzofuran-2-yl)boronic acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (5-Methylbenzofuran-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming methodology is of significant interest for the synthesis of 2-aryl-5-methylbenzofurans, a structural motif present in many biologically active compounds and pharmaceuticals.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of this compound with various aryl and heteroaryl halides offers a direct and versatile route to a wide array of substituted benzofuran derivatives.

Generalized Reaction Scheme

The Suzuki-Miyaura coupling reaction involving this compound and an aryl halide (Ar-X) is catalyzed by a palladium complex and requires a base. The general transformation is depicted below:

Figure 1: Generalized Suzuki-Miyaura coupling of this compound.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific reaction conditions may vary depending on the aryl halide used, the following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with this compound. These have been adapted from established procedures for similar benzofuran derivatives.

Protocol 1: Conventional Heating

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 6:1 ratio, to a concentration of 0.1-0.2 M with respect to the aryl halide).

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

-

In a microwave-safe process vial, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.1-1.0 mol%), and the base (2.0 mmol).

-

Add the solvent (e.g., toluene, 3 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to the specified temperature (e.g., 150 °C) with a power of 200 Watts for the appropriate time (typically 15-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Extract the reaction mixture with an appropriate solvent (e.g., EtOAc).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (5-Methylbenzofuran-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Consequently, the development of efficient synthetic methodologies for the functionalization of the benzofuran core is of significant interest to the medicinal chemistry and drug discovery community.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[3][4] This reaction typically involves the coupling of an organoboronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. The use of boronic acids is advantageous due to their stability, low toxicity, and the ease of removal of boron-containing byproducts.[5]

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of (5-Methylbenzofuran-2-yl)boronic acid with various aryl and heteroaryl halides. The information presented here is intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel benzofuran derivatives for potential therapeutic applications.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step often facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of benzofuran derivatives with various arylboronic acids, providing a reference for expected yields and reaction conditions. While the specific substrate is methyl 5-bromobenzofuran-2-carboxylate, the conditions are readily adaptable for this compound as the boron partner.

| Entry | Aryl Halide/Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 77 | [6] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 79 | [6] |

| 3 | 4-Chlorophenylboronic acid | 2-quinolinealdoxime-Pd(II) (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 0.42 | 96 | [7][8] |

| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 68 | [9] |

| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 67 | [9] |

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Conventional Heating

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl halides with heterocyclic boronic acids.[6][9]

Materials:

-

This compound (1.1 - 1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Schlenk flask or round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.1 - 1.5 equiv), base (2.0 equiv), and the palladium catalyst (2-5 mol%).

-

Add the solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 6:1 ratio).

-

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on microwave-assisted Suzuki coupling procedures which can significantly reduce reaction times.[7][8]

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., 2-quinolinealdoxime-Pd(II) complex, 0.1 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene)

-

Microwave reactor vial

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a microwave reactor vial, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst (0.1 mol%).

-

Add the solvent (e.g., Toluene).

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to the specified temperature (e.g., 150 °C) using microwave irradiation for the designated time (e.g., 20-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Proceed with the work-up and purification as described in Protocol 1 (steps 6-9).

Experimental Workflow

The following diagram outlines a general workflow for the palladium-catalyzed cross-coupling experiment.

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-methylbenzofuran derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to develop novel compounds for drug discovery and other applications. The versatility of this reaction allows for the introduction of a wide array of substituents, making it an invaluable tool in modern organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pjps.pk [pjps.pk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jcsp.org.pk [jcsp.org.pk]

Application Notes and Protocols for (5-Methylbenzofuran-2-yl)boronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(5-Methylbenzofuran-2-yl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its benzofuran moiety is a common structural motif in numerous biologically active compounds, making this reagent particularly valuable in medicinal chemistry and drug discovery.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in two key transformations: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.

Applications in Organic Synthesis

The primary application of this compound lies in its ability to introduce the 5-methylbenzofuran-2-yl moiety into organic molecules. This is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This powerful reaction allows for the formation of a carbon-carbon bond between the benzofuran ring and various aryl, heteroaryl, or vinyl partners. The resulting biaryl and heteroaryl-aryl structures are prevalent in pharmaceuticals and natural products.[4]

Furthermore, this compound can be employed in Chan-Lam coupling reactions to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[8][9][10][11] This copper-catalyzed reaction provides a valuable route to 2-amino- and 2-alkoxy-5-methylbenzofurans, which are also of significant interest in the development of new therapeutic agents.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[12] The following is a general protocol for the coupling of this compound with an aryl bromide.

General Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A recommended starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide is provided below. Conditions may require optimization depending on the specific substrate.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene, ethanol/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 6:1 ratio) via syringe.[5][7]

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4][5]

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Tabulated Reaction Conditions:

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving benzofuran derivatives, which can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | Pd(II) complex | Pd(II)-complex |

| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |

| Solvent | 1,4-dioxane/H₂O | EtOH/H₂O | Toluene |

| Temperature | 90 °C | 80 °C | 150 °C (Microwave) |

| Reference | [5][7] | [4] | [13][14] |

Chan-Lam Coupling Protocol

The Chan-Lam coupling enables the formation of C-N and C-O bonds using a copper catalyst.[9] This reaction is often performed under milder conditions than the analogous Buchwald-Hartwig amination.

General Reaction Scheme:

References

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pjps.pk [pjps.pk]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. researchgate.net [researchgate.net]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Yoneda Labs [yonedalabs.com]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

Synthesis of Biaryl Compounds Using (5-Methylbenzofuran-2-yl)boronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reaction utilizing (5-Methylbenzofuran-2-yl)boronic acid. Biaryl moieties are crucial structural motifs in numerous biologically active compounds and functional materials. The 5-methylbenzofuran scaffold, in particular, is a key component in various compounds with potential therapeutic applications, including anticancer, antibacterial, and antioxidant agents.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The reaction is known for its mild conditions, high functional group tolerance, and excellent yields.

This compound is a valuable building block for the synthesis of a diverse range of biaryl compounds. The resulting products, which incorporate the 5-methylbenzofuran moiety, are of significant interest in medicinal chemistry due to the established biological activities of benzofuran derivatives.[1][3][5] These activities include anti-proliferative effects against cancer cell lines and potential as antimicrobial agents.[6][7]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[8]

// Node styles pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_intermediate [label="Ar-Pd(II)Ln-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation\n(Ar'-B(OH)2 / Base)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_biaryl [label="Ar-Pd(II)Ln-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; biaryl [label="Ar-Ar'", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd2_intermediate; pd2_intermediate -> transmetalation [label="Ar'-B(OH)2\nBase"]; transmetalation -> pd2_biaryl; pd2_biaryl -> reductive_elimination; reductive_elimination -> biaryl [label="Product"]; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } .dot Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Data

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively tabulated in the literature, a closely related study on the coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids provides valuable insights into the expected yields and reaction times. The following table summarizes the results from this study, which utilized a microwave-assisted protocol.[9][10]

Table 1: Suzuki Cross-Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids [9][10]

| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 23 | 93 |

| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 25 | 96 |

| 3 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate | 20 | 95 |

| 4 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 18 | 97 |

| 5 | 2-Thienylboronic acid | Methyl 5-(thiophen-2-yl)benzofuran-2-carboxylate | 35 | 85 |

| 6 | 3-Thienylboronic acid | Methyl 5-(thiophen-3-yl)benzofuran-2-carboxylate | 30 | 88 |

| 7 | 2-Furylboronic acid | Methyl 5-(furan-2-yl)benzofuran-2-carboxylate | 35 | 82 |

Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), Arylboronic acid (1.2 mmol), Pd(II)-complex catalyst (0.1 mol%), Cs₂CO₃ (2 mmol), Toluene (3 mL), Microwave irradiation at 150 °C.[9][10]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Conventional Heating

This protocol is a standard method for Suzuki-Miyaura coupling using conventional heating.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer with heating

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., 3-5 mol%), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane:water 4:1, 5 mL).

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is suitable for rapid reaction optimization and synthesis, often leading to shorter reaction times and improved yields.[9][10]

Materials:

-

This compound

-

Aryl halide

-

Palladium catalyst

-

Base

-

Solvent (e.g., Toluene, 1,4-Dioxane)

-

Microwave reactor and appropriate reaction vials

Procedure:

-

In a microwave process vial, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., 0.1-1 mol%), and base (2.0 mmol).

-

Add the solvent (3-5 mL).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat the mixture to the specified temperature (e.g., 120-150 °C) for the determined time (typically 15-45 minutes).[11]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with an organic solvent and pass it through a short plug of silica gel or perform a standard aqueous workup as described in Protocol 1.

-

Concentrate the filtrate under reduced pressure and purify the crude product if necessary.